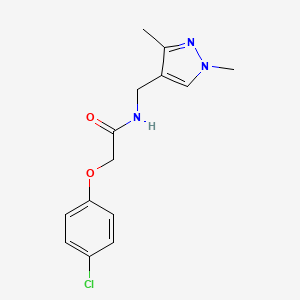

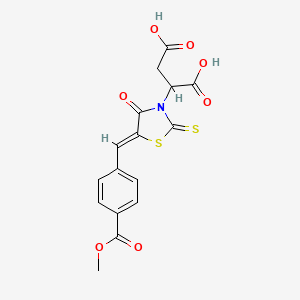

3-Methoxybenzamidoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxybenzamidoxime (3-MBA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a type of amide derived from the reaction of a primary amine with a carboxylic acid. 3-MBA has a wide range of applications in research, from biochemistry and physiology to drug delivery and nanotechnology.

Aplicaciones Científicas De Investigación

Antibacterial Properties and FtsZ Inhibition :

- 3-Methoxybenzamide derivatives are potent antistaphylococcal compounds targeting the bacterial cell division protein FtsZ, leading to improved pharmaceutical properties (Haydon et al., 2010).

- A novel class of potent antibacterial agents, including 3-Methoxybenzamide (3-MBA) derivatives, has been developed. These compounds inhibit bacterial cell division protein FtsZ and show significant antibacterial activity (Bi et al., 2018).

- Further optimization of 3-Methoxybenzamide derivatives led to advanced lead compounds with potent antibacterial properties and efficacy against methicillin- and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis (Stokes et al., 2012).

Potential Herbicide Application :

- A new class of potential herbicides, 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, derived from 3-Methoxybenzamide, exhibited strong phytotoxic effects on shoot and root systems of Arabidopsis thaliana (Araniti et al., 2014).

Antiviral and Anticancer Potential :

- N-Phenylbenzamide derivatives, related to 3-Methoxybenzamide, showed promising anti-EV 71 activities and could be lead compounds for anti-EV 71 drug development (Ji et al., 2013).

- Some 3-Methoxy-N-phenylbenzamide derivatives were identified as c-MET inhibitors, showing potential in cancer therapy (Jiang et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3-Methoxybenzamidoxime can be achieved through the reaction of 3-Methoxybenzohydroxamic acid with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-Methoxybenzoic acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-Methoxybenzoic acid is reacted with hydroxylamine hydrochloride in methanol to form 3-Methoxybenzohydroxamic acid.", "Step 2: Sodium hydroxide is added to the reaction mixture to adjust the pH to basic conditions.", "Step 3: Hydroxylamine hydrochloride is added to the reaction mixture and stirred at room temperature for several hours.", "Step 4: The reaction mixture is then acidified with hydrochloric acid to pH 2-3.", "Step 5: The resulting precipitate is filtered, washed with water, and dried to obtain 3-Methoxybenzamidoxime." ] } | |

| 73647-50-4 | |

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

N'-hydroxy-3-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Clave InChI |

CEHMGZTZNNEADY-UHFFFAOYSA-N |

SMILES isomérico |

COC1=CC=CC(=C1)/C(=N\O)/N |

SMILES |

COC1=CC=CC(=C1)C(=NO)N |

SMILES canónico |

COC1=CC=CC(=C1)C(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637111.png)

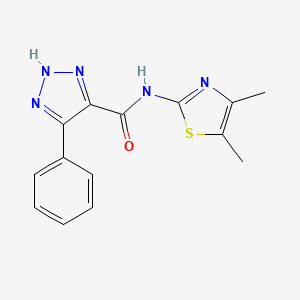

![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)

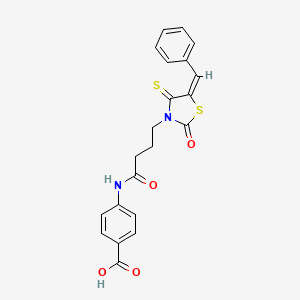

![4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline](/img/structure/B2637119.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2637121.png)

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2637123.png)

![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2637125.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2637129.png)